

Application Notes and Protocols: 2-Methyl-2-phenylpropanal in Fragrance Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methyl-2-phenylpropanal*

Cat. No.: B3052037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanal, an aromatic aldehyde, holds potential as a valuable ingredient in the fragrance industry. Its chemical structure, featuring a phenyl group and a methyl-substituted propanal moiety, suggests a complex olfactory profile that can contribute to various fragrance compositions. This document provides a comprehensive overview of its application in fragrance chemistry, including its synthesis, physicochemical properties, and hypothetical use in fragrance formulations. While specific quantitative data on the olfactory properties and stability of **2-Methyl-2-phenylpropanal** are not extensively available in the public domain, this guide offers protocols and theoretical frameworks based on established principles of fragrance chemistry and analysis of related phenylpropanal compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Methyl-2-phenylpropanal** is presented below. This data is essential for its handling, formulation, and quality control.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O	[1][2]
Molecular Weight	148.20 g/mol	[1]
CAS Number	3805-10-5	[1]
Appearance	Colorless liquid (predicted)	[2]
Boiling Point	219.8 °C at 760 mmHg	
Density	0.965 g/cm ³	
Flash Point	94.6 °C	[3]
LogP	2.16 - 2.3	[1]
Solubility	Soluble in most fixed oils and propylene glycol; insoluble in glycerin.	[5]

Olfactory Profile

While specific data on the odor threshold of **2-Methyl-2-phenylpropanal** is not readily available, its structure suggests a potentially complex scent profile. Aromatic aldehydes are known for their significant contribution to fragrance compositions.[6][7][8][9] The family of phenylpropanals, in general, exhibits a range of scents from green and floral to spicy and sweet.[10][11] For context, the related compound 2-phenylpropanal is known for its fresh, green, and hyacinth-like aroma.[5][12] It can be inferred that **2-Methyl-2-phenylpropanal** may possess a floral character, possibly with aldehydic, green, and slightly spicy or warm nuances.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-phenylpropanal

This protocol describes a laboratory-scale synthesis of **2-Methyl-2-phenylpropanal** via the oxidation of 2-methyl-2-phenyl-propan-1-ol.

Materials:

- 2-methyl-2-phenyl-propan-1-ol
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Pyridine sulfur trioxide complex (Py·SO₃)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-methyl-2-phenyl-propan-1-ol in DMSO.
- Add triethylamine to the solution at room temperature, followed by the pyridine sulfur trioxide complex.
- Stir the reaction mixture vigorously at room temperature for 2.5 hours.
- Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude **2-Methyl-2-phenylpropanal**.
- The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis and purity determination of **2-Methyl-2-phenylpropanal** using GC-MS.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-INNOWAX)

Sample Preparation:

- Prepare a 1% solution of the synthesized **2-Methyl-2-phenylpropanal** in a suitable solvent such as ethanol or dichloromethane.
- If analyzing a fragrance mixture, a similar dilution should be prepared.

GC-MS Parameters (Example):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C

- Mass Range: m/z 40-400

Data Analysis:

- Identify the peak corresponding to **2-Methyl-2-phenylpropanal** based on its retention time and mass spectrum.
- The purity of the synthesized product can be determined by calculating the peak area percentage.
- The mass spectrum can be compared with a reference library for confirmation.

Protocol 3: Incorporation into a Floral Aldehydic Fragrance Accord (Hypothetical)

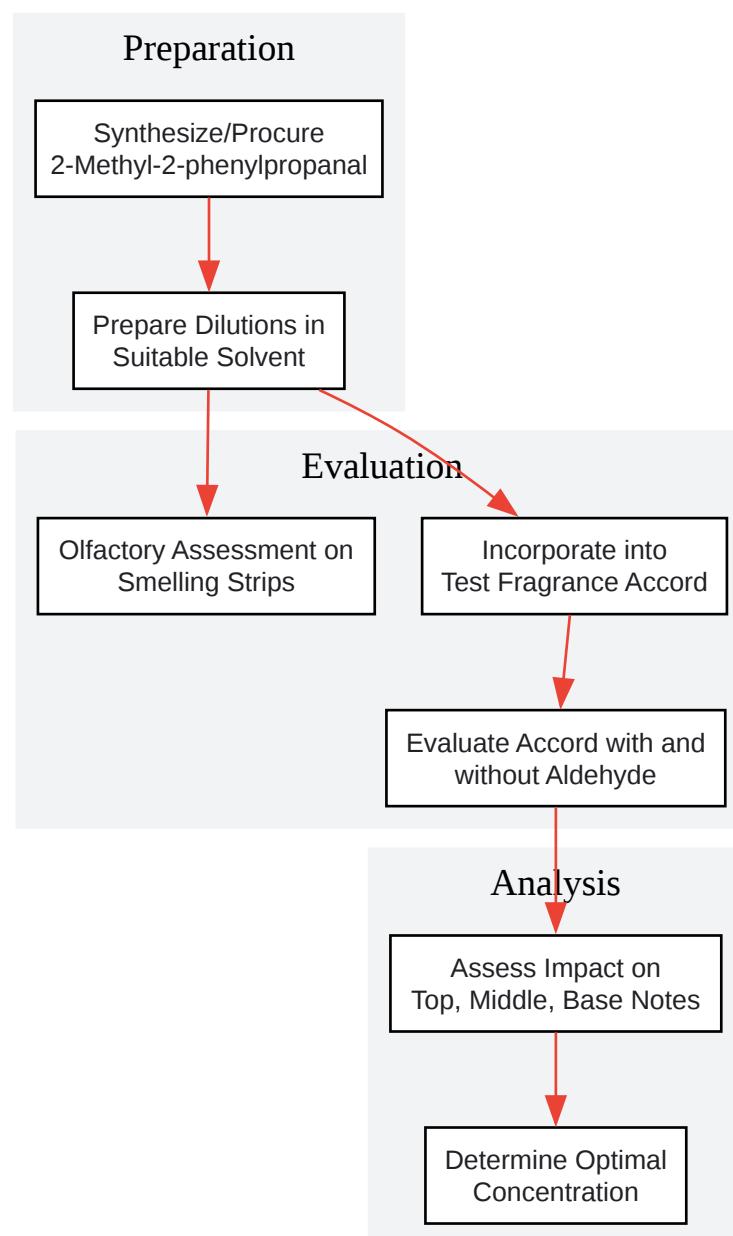
This protocol provides a hypothetical framework for evaluating the contribution of **2-Methyl-2-phenylpropanal** to a classic floral aldehydic fragrance.

Materials:

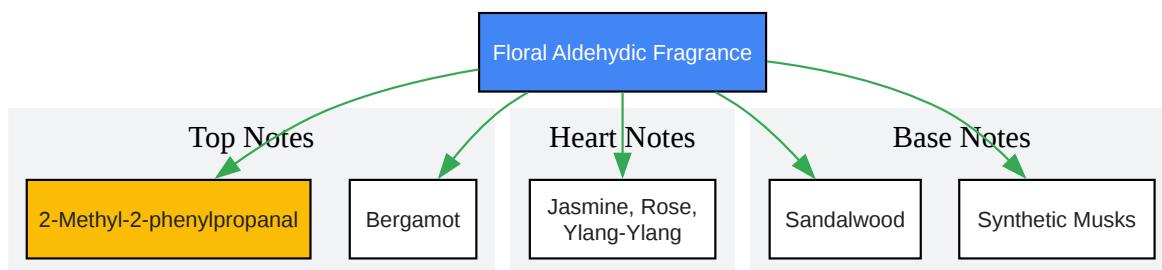
- **2-Methyl-2-phenylpropanal** (10% solution in dipropylene glycol)
- Base floral accord (e.g., a blend of jasmine, rose, and ylang-ylang absolutes)
- Other fragrance ingredients (e.g., bergamot oil, sandalwood oil, synthetic musks)
- Ethanol (perfumer's grade)
- Glass beakers and stirring rods
- Digital scale
- Smelling strips

Procedure:

- Prepare a base floral accord according to a standard formula.


- Create a series of dilutions of the base accord.
- To each dilution, add varying concentrations of the **2-Methyl-2-phenylpropanal** solution (e.g., 0.1%, 0.5%, 1.0%, 2.0% of the total fragrance concentrate).
- Prepare a control sample of the base accord without the addition of **2-Methyl-2-phenylpropanal**.
- Age the preparations for at least 48 hours in a cool, dark place.
- Dip smelling strips into each sample and evaluate the olfactory profile at different time intervals (top notes, heart notes, and base notes).
- Compare the samples containing **2-Methyl-2-phenylpropanal** to the control to assess its impact on the overall fragrance character, noting any changes in lift, diffusion, florality, and tenacity.

Visualizations



[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **2-Methyl-2-phenylpropanal**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for fragrance evaluation.

[Click to download full resolution via product page](#)

Caption: Logical structure of a floral aldehydic accord.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and is based on the limited publicly available data for **2-Methyl-2-phenylpropanal** and established principles of fragrance chemistry. Researchers and developers should conduct their own experiments and safety assessments to determine the suitability and optimal usage levels of this compound in their specific formulations. The olfactory descriptions are predictive and should be confirmed through sensory analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-2-phenylpropanal | C10H12O | CID 283879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-methyl-2-phenyl-propanal | CAS#:3805-10-5 | Chemsoc [chemsoc.com]
- 4. echemi.com [echemi.com]
- 5. 2-PHENYLPROPIONALDEHYDE | 93-53-8 [chemicalbook.com]

- 6. Common Perfume Aldehydes - perfume team building Singapore [perfumeworkshop.com]
- 7. fragrantica.com [fragrantica.com]
- 8. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 9. perfumesociety.org [perfumesociety.org]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-phenyl propionaldehyde, 93-53-8 [thegoodscentscopy.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. fchpt.stuba.sk [fchpt.stuba.sk]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Methyl-2-phenylpropanal in Fragrance Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3052037#application-of-2-methyl-2-phenylpropanal-in-fragrance-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com